Bisacodyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water and alkaline solvents. Soluble in acids, alcohol, acetone, propylene glycol and other organic solvents.

1 G SOL IN 210 ML ALCOHOL, 2.5 ML CHLOROFORM, 275 ML ETHER

Synonyms

Canonical SMILES

Mechanism of Action: Local Stimulation and Colonic Fluid Secretion

Bisacodyl requires activation within the colon to exert its laxative effect. It undergoes hydrolysis by intestinal enzymes, converting it into bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), the active metabolite []. BHPM acts locally in the large intestine by stimulating colonic motility and increasing fluid secretion within the colon. This promotes stool movement and eases constipation [].

Source

Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PubMed:

Bisacodyl is an organic compound primarily utilized as a stimulant laxative for the treatment of occasional constipation. It is classified as a diphenylmethane derivative and has been in use since the early 1950s. The compound's chemical formula is , with a molecular weight of approximately 361.39 g/mol . Bisacodyl works by stimulating the enteric nervous system, leading to increased peristalsis and fluid secretion in the colon, which facilitates bowel movements.

Bisacodyl acts as a stimulant laxative. Upon reaching the colon, it undergoes hydrolysis into its active metabolites []. These metabolites irritate the lining of the colon, stimulating fluid secretion and colonic muscle contractions []. This increased fluid and muscle activity propel stool forward, resulting in a bowel movement [].

Bisacodyl is generally safe for short-term use in treating constipation []. However, some potential side effects include:

Important Safety Information:

- Do not take Bisacodyl for more than 5 days without consulting a doctor []. Chronic use can lead to dependence and worsen constipation.

- Bisacodyl can interact with other medications. Consult a doctor before use if you are taking other medications [].

- Bisacodyl is not recommended for pregnant or breastfeeding women without consulting a doctor [].

The primary chemical reaction involving bisacodyl occurs during its metabolism in the gastrointestinal tract. Upon administration, bisacodyl is deacetylated by intestinal deacetylase enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This metabolic conversion is crucial for its laxative effect, as BHPM directly stimulates colonic motility and fluid secretion.

The reaction can be summarized as follows:

Bisacodyl exhibits significant biological activity as a stimulant laxative. It enhances fluid secretion and reduces the absorption of sodium and water in the intestines . The mechanism of action involves the stimulation of enteric neurons, which promotes peristalsis and increases colonic contractions. Additionally, bisacodyl acts as a contact laxative, directly affecting the colonic mucosa to increase electrolyte and fluid secretion into the intestinal lumen .

The synthesis of bisacodyl involves several steps, typically starting from simpler organic compounds. The most common method includes:

- Formation of Diphenylmethane Derivative: The initial step involves creating a diphenylmethane structure through reactions involving phenolic compounds.

- Acetylation: The resulting diphenylmethane is then acetylated to introduce acetoxy groups at specific positions, leading to the formation of bisacodyl.

- Purification: The final product undergoes purification processes to ensure its suitability for pharmaceutical use.

While specific synthetic routes can vary, these general steps outline the basic approach to synthesizing bisacodyl.

Bisacodyl is primarily used in clinical settings for:

- Treatment of Constipation: It is effective for both occasional and chronic constipation.

- Bowel Preparation: Bisacodyl is often employed before medical examinations such as colonoscopies to clear the bowel .

- Management of Neurogenic Bowel Dysfunction: It may be prescribed for patients with conditions affecting bowel control.

The compound is available in various forms, including tablets, suppositories, and enemas .

Studies on bisacodyl's interactions primarily focus on its metabolic pathways and potential effects when used alongside other medications. For instance:

- Antibiotics: Since bisacodyl relies on intestinal enzymes for activation, antibiotics that alter gut flora may affect its efficacy .

- Other Laxatives: Combining bisacodyl with other laxatives can lead to enhanced effects but may also increase the risk of adverse reactions.

It is essential for healthcare providers to consider these interactions when prescribing bisacodyl to ensure safe and effective use.

Several compounds share similarities with bisacodyl in terms of structure or function. Here are a few notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sodium Picosulfate | Prodrug | Converted to active metabolite by gut bacteria | Relies on bacterial metabolism |

| Senna | Natural laxative | Stimulates peristalsis through anthraquinones | Derived from plant sources |

| Cascara | Natural laxative | Stimulates colonic contractions | Also derived from bark (Rhamnus purshiana) |

| Phenolphthalein | Triphenylmethane derivative | Stimulant laxative | Less commonly used due to safety concerns |

Bisacodyl stands out due to its specific metabolic pathway and rapid action compared to other similar compounds. Its unique deacetylation process distinguishes it from sodium picosulfate, while its stimulant properties set it apart from natural laxatives like senna and cascara .

Molecular Formula and Mass (C₂₂H₁₉NO₄, 361.39 g/mol)

Bisacodyl possesses the molecular formula C₂₂H₁₉NO₄ with a molecular weight of 361.39 g/mol [1] [2] [3] [4]. The exact mass is 361.131408 g/mol [5], confirming the precise molecular composition. The compound contains 22 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, distributed across a total of 48 chemical bonds [6]. The molecular structure comprises 29 non-hydrogen bonds, including 20 multiple bonds and 18 aromatic bonds [6].

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₉NO₄ |

| Molecular Weight (g/mol) | 361.39 |

| Exact Mass (g/mol) | 361.131408 |

| Atomic Composition | 22C, 19H, 1N, 4O |

| Total Bonds | 48 |

| Aromatic Bonds | 18 |

IUPAC Nomenclature and Synonyms

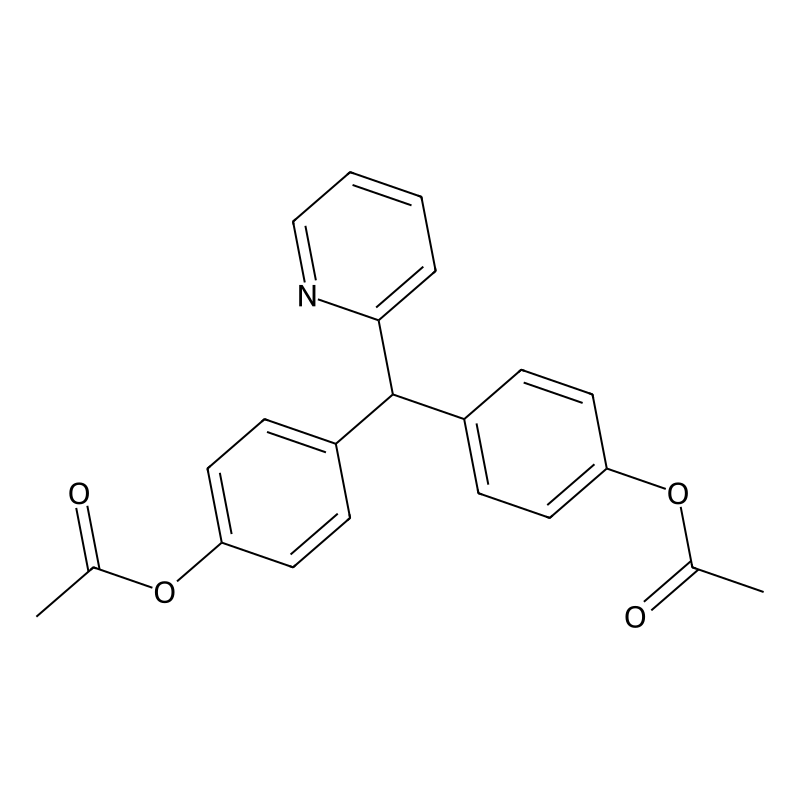

The International Union of Pure and Applied Chemistry (IUPAC) name for bisacodyl is 4-{4-(acetyloxy)phenylmethyl}phenyl acetate [6] [7]. This systematic nomenclature precisely describes the compound's structural arrangement, indicating the presence of two acetyloxy-substituted phenyl groups connected through a pyridin-2-yl methyl bridge.

The compound is registered under Chemical Abstracts Service (CAS) number 603-50-9 [1] [2] [4] [8] and European Community number 210-044-4 [8]. Alternative systematic names include (pyridin-2-ylmethylene)bis(4,1-phenylene) diacetate [9] and 4,4'-(2-pyridylmethylene)diphenol diacetate [4] [8].

Common synonyms encompass numerous trade names and chemical descriptors, including Dulcolax, Bicol, Laxans, Pyrilax, and 2-(4,4'-diacetoxydiphenylmethyl)pyridine [4] [8] [5]. The compound's molecular identifiers include InChI key KHOITXIGCFIULA-UHFFFAOYSA-N and SMILES notation CC(=O)Oc1ccc(cc1)C(c2ccc(OC(C)=O)cc2)c3ccccn3 [6] [5].

Structural Features and Chemical Bonding

Bisacodyl exhibits a complex molecular architecture built upon a diphenylmethane core structure modified with a pyridine ring substitution [10] [7]. The compound belongs to the class of organic compounds known as diphenylmethanes, which consist of methane wherein two hydrogen atoms are replaced by two phenyl groups [10] [7].

The molecular framework features three distinct aromatic ring systems: two phenyl rings and one pyridine ring [6]. The central methylene carbon serves as a tertiary bridging atom connecting the pyridin-2-yl group to the two para-acetoxyphenyl moieties [11]. This arrangement creates a three-dimensional structure with significant conformational flexibility around the central carbon atom [11] [12].

The aromatic system comprises 18 aromatic bonds distributed across three six-membered rings [6]. The compound contains seven rotatable bonds, providing molecular flexibility essential for biological activity [6]. Two ester functional groups (-OCOCH₃) are present, each attached to the para position of the phenyl rings [6] [8]. These acetate groups function as prodrug masking moieties, rendering the compound inactive until enzymatic hydrolysis occurs [10] [13].

| Structural Component | Position/Location | Electronic Character | Functional Significance |

|---|---|---|---|

| Pyridine Ring | 2-Substituted | Electron-deficient heterocycle | Binding site for hydrolysis |

| Phenyl Ring A | 4-Acetoxyphenyl | Electron-rich aromatic | Substrate for deacetylation |

| Phenyl Ring B | 4-Acetoxyphenyl | Electron-rich aromatic | Substrate for deacetylation |

| Central Methylene Carbon | Tertiary carbon bridge | Electron-neutral sp³ | Conformational flexibility |

| Acetate Groups | Para-positions | Electron-withdrawing | Prodrug masking groups |

Comparative Structural Analysis with Related Compounds

Bisacodyl shares structural similarities with other diphenylmethane derivatives used as laxatives, particularly phenolphthalein and sodium picosulfate [14] [15] [16]. However, significant structural differences distinguish these compounds in terms of their central bridging systems and functional group arrangements.

Phenolphthalein (C₂₀H₁₄O₄, 318.33 g/mol) incorporates a phthalide ring system as the central bridge, contrasting with bisacodyl's pyridine-substituted methylene bridge [17]. The phenolphthalein structure contains two free phenolic hydroxyl groups rather than the acetate ester masking groups present in bisacodyl [17]. This structural difference results in phenolphthalein functioning as a direct-acting laxative rather than requiring enzymatic activation [18] [19].

Sodium picosulfate shares the pyridin-2-yl methylene bridge structure with bisacodyl but differs in its functional group substitution [20] [21]. Instead of acetate esters, sodium picosulfate contains sulfate ester groups, creating a different prodrug activation mechanism [20] [21]. Both bisacodyl and sodium picosulfate undergo hydrolysis to yield the identical active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) [10] [13] [20].

The BHPM metabolite (C₁₈H₁₅NO₂, 277.32 g/mol) represents the deacetylated form of bisacodyl, containing two free phenolic hydroxyl groups [22]. This active metabolite maintains the pyridin-2-yl methylene bridge structure but lacks the ester masking groups [22].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Central Bridge | Functional Groups | Active Form |

|---|---|---|---|---|---|

| Bisacodyl | C₂₂H₁₉NO₄ | 361.39 | Pyridin-2-yl substituted | 2 × Acetate esters | Prodrug (hydrolyzed to BHPM) |

| Phenolphthalein | C₂₀H₁₄O₄ | 318.33 | Phthalide ring system | 2 × Phenolic OH | Direct active |

| Sodium Picosulfate | C₁₈H₁₃NO₈S₂Na₂ | 481.41 | Pyridin-2-yl substituted | 2 × Sulfate esters | Prodrug (hydrolyzed to BHPM) |

| BHPM Metabolite | C₁₈H₁₅NO₂ | 277.32 | Pyridin-2-yl substituted | 2 × Phenolic OH | Active metabolite |

Chemical Classification Systems

Bisacodyl is systematically classified within multiple chemical taxonomy frameworks, reflecting its complex structural features and functional properties. According to the ClassyFire chemical taxonomy system, bisacodyl belongs to the kingdom of organic compounds, specifically within the benzenoids superclass [10] [7].

The compound's primary classification places it in the benzene and substituted derivatives class, with further subdivision into the diphenylmethanes subclass [10] [7]. The direct parent classification identifies bisacodyl as a diphenylmethane derivative, emphasizing its core structural motif [10] [7].

Alternative parent classifications recognize bisacodyl's multiple functional groups, including phenol esters, pyridines and derivatives, carboxylic acid esters, and heteroaromatic compounds [10]. The molecular framework classification categorizes bisacodyl as an aromatic heteromonocyclic compound, highlighting the presence of the pyridine ring within the overall aromatic system [10] [7].

Within the Anatomical Therapeutic Chemical (ATC) classification system, bisacodyl receives dual classification codes reflecting its multiple dosage forms [1] [23] [24]. The oral formulation is classified as A06AB02, while the rectal formulation receives code A06AG02 [23] [24]. Both classifications fall under the broader category A06 (Drugs for Constipation) within the A (Alimentary Tract and Metabolism) anatomical group [23] [24].

| Classification Level | Classification | Description |

|---|---|---|

| Kingdom | Organic compounds | Contains carbon-based molecular structures |

| Super Class | Benzenoids | Contains benzene ring systems |

| Class | Benzene and substituted derivatives | Aromatic compounds with benzene derivatives |

| Sub Class | Diphenylmethanes | Methane with two phenyl substituents |

| Direct Parent | Diphenylmethanes | Core diphenylmethane structure |

| Alternative Parents | Phenol esters, Pyridines, Carboxylic acid esters | Multiple functional group classifications |

| Molecular Framework | Aromatic heteromonocyclic compounds | Heterocyclic aromatic ring system |

Purity

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (10.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (94.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Oral bulk-forming, lubricant, and stool softener laxatives are indicated prophylactically in patients who should not strain during defecation, such as those with an episiotomy wound, painful thrombosed hemorrhoids, fissures or perianal abscesses, body wall and diaphragmatic hernias , anorectal stenosis, or postmyocardial infarction. /Laxatives; Included in US product labeling/

Oral laxatives are indicated for the short-term relief of constipation. Oral bulk-forming laxatives, stimulant laxatives, and carbon dioxide-releasing suppositories are indicated to facilitate defecation in geriatric patients with diminished colonic motor response... /Laxatives; Included in US product labeling/

Bisacodyl is useful as a laxative for the occasional relief of constipation and in bowel cleansing preparation for x-ray or endoscopic examination. Bisacodyl may be used as a laxative in postoperative, antepartum, or postpartum care or in preparation for delivery

In severe cases of constipation, such as with fecal impaction, mineral oil and stool softener laxatives administered orally or rectally are indicated to soften the impacted feces. To help complete the evacuation of the impacted colon, a rectal stimulant or saline laxative may follow. /Laxatives; Included in US product labeling/

Pharmacology

Bisacodyl is a synthetic pyridinylmethylene-diacetate ester derivative stimulant laxative, Bisacodyl acts with a parasympathetic effect directly on mucosal sensory nerves, increasing peristaltic contractions. It is used for occasional constipation, in pre- and postoperative treatment, and in conditions that require facilitation of defecation. (NCI04)

MeSH Pharmacological Classification

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AB - Contact laxatives

A06AB02 - Bisacodyl

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AG - Enemas

A06AG02 - Bisacodyl

Mechanism of Action

Bisacodyl is a stimulant laxative, ... acting directly on the colonic mucosa-where it stimulates sensory nerve endings to produce parasympathetic reflexes resulting in increased peristaltic contractions of the colon. The contact action of the drug is restricted to the colon, and motility of the small intestine is not appreciably influenced.

/Bisacodyl/ increases water retention in the stool by coating surfaces of stool and intestines with a water-immisicible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass. /Laxatives/

Recent studies show that these drugs alter fluid and electrolyte absorption producing net intestinal fluid accumulation and laxation. Some of these drugs may directly stimulate active intestinal ion secretion. Increased concentrations of cyclic 3',5'-adenosine monophosphate (cAMP), occurring in colonic mucosa cells following administration of stimulant laxatives, may alter the permeability of these cells and mediate active ion secretion thereby producing net fluid accumulation and laxative action. /Stimulant Laxatives/

Bisacodyl caused dose-dependent contractions in isolated guinea pig ileum & taenia coli which was not prevented by atropine or pheniramine. It prevented acetylcholine- & histamine-induced contractions. Bisacodyl-induced contractions were not caused by a decrease in endogenous cyclic amp level. However, both endogenous cyclic amp & verapamil (a calcium transport inhibitor) inhibited bisacodyl-induced contractions, suggesting site of action on calcium-dependent contractile system of smooth muscle cells.

Intestinal secretagogues as well as the laxative, bisacodyl, raise the K+ efflux rate across the mucosal border by 200-300%. Results suggest that laxatives may increase rate of K+ secretion into the colonic lumen by raising the K+ permeability of the mucosal border.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The majority of bisacodyl is eliminated in the feces. 13.8-17.0% of a bisacodyl dose is eliminated in the urine as the active metabolite BHPM.

Data regarding the volume of distribution of bisacodyl is not readily available. However, the volume of distribution of the active metabolite, BHPM, in lactating women is 181 L after a single dose and 289 L at steady state.

Data regarding the clearance of bisacodyl is not readily available. The apparent plasma clearance of the active metabolite, BHPM, in lactating women after a single 10 mg oral dose is 272 mL/min and after multiple doses is 412 mL/min.

Absorption of bisacodyl ... is minimal following oral or rectal administration. Any bisacodyl that is absorbed is metabolized in the liver and excreted in the urine and/or distributed in milk.

Following oral administration of therapeutic dosages of diphenylmethane derivatives, /bowel/ evacuation is produced in 6 to 8 hours. Rectally administered bisacodyl ... produces evacuation of the colon in within 15 minutes to 1 hour.

As much as 5% of orally administered dose is absorbed & excreted in urine as glucuronide.

Excreted primarily in the feces ...

The absorption and plasma level profile and laxative effects of 10 mg bisacodyl as an experimental solution ... in 12 healthy volunteers are described. Results indicate only small amounts of drug were systemically available after administration of /solution/, dragee /(sugar coated capsule)/ and suppository. Urinary excretion was 43.4% for solution, 9.2% for dragee and 3.1% for suppository.

Metabolism Metabolites

Following oral or rectal administration bisacodyl is converted to the active desacetyl metabolite bis(p-hydroxyphenyl)pyridyl-2-methane by intestinal and bacterial enzymes.

HPLC method which permits simultaneous detection of bisacodyl (BIS) & its monodesacetylated (mono) as well as totally desacetylated (DES) form, was used to study the intestinal handling of BIS (20 nmol/mL), when incubated for 60 min at the mucosal side of the preparations specified. In jejunal mucosa fluid, BIS disappeared completely in short time, & there was nearly equivalent rise in DES; mono was transitorily present. Hydrolysis was also rapid in mucosal fluid which had been in contact with jejunal sacs for 30 sec, but BIS was stable in blank incubations. Hydrolysis of BIS was slower by colonic than by jejunal sacs, & all 3 forms were present during incubation. It seemed still lower in mucosal fluid which had been in contact with colonic sac for 5 min. BIS & DES accumulate in jejunal & colonic serosal fluid mainly as conjugates (above 95%), & DES was in all cases the only conjugated metabolite present. Accumulation in jejunal serosal fluid was same whether BIS or DES was added.

Wikipedia

Gemeprost

Drug Warnings

Weakness, incoordination, and orthostatic hypotension may be exacerbated in elderly patients as a result of significant electrolyte loss when stimulant laxatives are used repeatedly to evacuate the colon. /Stimulant laxatives/

Bisacodyl enteric-coated tablets are not recommenced for children up to 6 years of age since patients in this age group may have difficulty swallowing the tablet without chewing it. Gastric irritation may develop if the enteric coating is destroyed by chewing.

Laxatives should not be given to young children unless prescribed by a physician. Since children are not usually able to describe their symptoms precisely, proper diagnosis should precede the use of laxatives. This will avoid the complication of an existing condition (eg appendicitis) or the appearance of more severe side effects. /Laxatives/

For more Drug Warnings (Complete) data for BISACODYL (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

... Produced by condensation of 2-pyridinealdehyde with phenol in the presence of dehydrating compounds. Subsequently, the phenolic hydroxyl groups are acetylated.

Preparation: GB 730243; A. Kottler, E. Seeger, US 2764590 (1955,1956 both to Thomae).

General Manufacturing Information

Information available in 2005 indicated that Bisacodyl was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Antigua & Barbuda, Argentina, Aruba, Australia, Austria, Bahamas, Bahrain, Bangladesh, Barbados, Belgium, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Ecuador, Egypt, Finland, France, Germany, Greece, Grenada, Guyana, Haiti, Hong Kong, Hungary, India, Indonesia, Ireland, Iraq, Israel, Italy, Jamaica, Japan, Jordan, Kenya, Kuwait, Lebanon, Libyan Arab Jamahiriya, Luxembourg, Malaysia, Malta, Mauritius, Mexico, Morocco, Netherlands, Netherlands Antilles, New Zealand, Nigeria, Norway, Oman, Poland, Portugal, Qatar, Romania, Russian Federation, Saint Lucia, Saint Vincent & The Grenadines, Saudi Arabia, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Sudan, Syrian Arab Republic, Thailand, Trinidad & Tobago, Tunisia, Turkey, United Arab Emirates, United Kingdom, United States, Yemen, Yugoslavia (1,2)

Analytic Laboratory Methods

HIGH-PERFORMANCE REVERSED-PHASE LIQUID CHROMATOGRAPHY RETENTION DATA ARE GIVEN. RELATIVE RETENTION TIMES WERE CALCULATED.

Analyte: bisacodyl; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: bisacodyl; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for BISACODYL (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

TLC, GLC OR GC/MS METHODS USED TO DETECT BISACODYL IN URINE.

Storage Conditions

Interactions

Chronic use or over use of laxatives may reduce serum potassium concentrations by by promoting excessive potassium loss from the intestinal tract; may interfer with potassium-retaining effects of potassium sparing diuretics.

In rat colon in situ bisacodyl stimulated biosynthesis of prostaglandin E (PGE). Inhibition of prostaglandin biosynthesis by pretreatment with indomethacin decreased effect of diphenolic laxatives.

Bisacodyl inhibited gastric emptying & motility in rats by activating reflex arising from small intestine. This effect was not prevented by alpha- or beta-sympatholytic, or by parasympatholytic agents. It was antagonized by quinine & quinidine, as well as by chloroquine & mepacrine. Inhibition of gastric motility by cathartics does not appear to be due to an effect on adrenergic or cholinergic pathways but rather involves a purinergic mechanism.

Dates

Castor Oil and Bisacodyl Versus Sodium Picosulphate Magnesium Citrate for Bowel Cleansing Prior to Colonoscopy in a Limited Resource Setting

E Ray-Offor, O D Ray-OfforPMID: 33185262 DOI:

Abstract

The cost and availability are among factors that determine bowel preparation regimen for colonoscopy.To assess the efficacy of an alternative bowel preparation regimen of Castor oil/Bisacodyl (CaO/B) for colonoscopy in a limited resource setting.

A retrospective cohort study of patients undergoing colonoscopy in an endoscopy referral centre in Port Harcourt Rivers State Nigeria from June 2014 to September 2019. Patients who had bowel preparation prior to colonoscopy with CaO/B were grouped and compared with a control group of patients that received sodium picosulphate magnesium citrate (SPMC). The variables collated were sociodemographics, primary indication, comorbidities, quality of bowel preparation (Aronchick scale), polyp detection and caecal intubation. Statistical analysis was performed using IBM SPSS version 21.

A total of 258 patients undergoing colonoscopy met the inclusion criteria with 118 prepared with CaO/B and 140 patients with SPMC. The mean age of patients in the groups were 53.9 ± 11.2 years and 54.7 ± 12.8 years respectively; a total of 192 males and 66 females with a near even distribution in both groups. Bowel preparation was Excellent/Good in 51 patients using CaO/B and 108 for SPMC (p = <0.0001). No statistical difference was noted in the caecal intubation and polyp detection rates between the 2 groups- p values 0.395 and 0.990 respectively.

Castor oil/ Bisacodyl regimen is cheap but not consistently associated with adequate bowel preparation for colonoscopy. Expertise of endoscopists and copious lavage are crucial when CaO/B regimen is used for bowel cleansing.

Noninferiority clinical trial comparing the bowel cleansing efficacy of sodium phosphate tablets (Quiklean

Shih-Ya Hung, Hung-Chang Chen, Tao-Wei Ke, Jiann-Hwa Chen, Koung-Hung Hsiao, Hwei-Ming Wang, Hua-Che Chiang, Sheng-Chi Chang, Yi-Chang Chen, Ming-Hao Hsieh, Yuan-Yao Tsai, Yo-Wen Hsieh, William Tzu-Liang ChenPMID: 33584074 DOI: 10.3748/wjg.v27.i5.428

Abstract

Efficient bowel cleansing is essential for a successful colonoscopy, but the ideal cleansing agent, volume, and pharmaceutical dosage form have yet to be determined. Small-volume cleansers enhance patient compliance.To compare the bowel cleansing efficacy of 32-tablet sodium phosphate (Quiklean

) with 2-L polyethylene glycol (PEG)/bisacodyl (Klean-Prep/ Dulcolax

) under identical dietary recommendations.

This multicenter, randomized, parallel-group, noninferiority clinical trial enrolled 472 outpatients, randomized 456 subjects, and scheduled 442 subjects to undergo colonoscopy (Quiklean

= 222 and Klean-Prep/Dulcolax

= 220). After bowel preparation, a colonoscopist performed the colonoscopy with video recorded for rating. The primary efficacy endpoint was the bowel cleansing quality using the Aronchick Scale. The secondary endpoints were the bowel cleansing efficacy of three colon segments, tolerability and acceptability, safety using the Ottawa bowel preparation scale, questionnaires by subjects, and monitoring of adverse events.

Success rates (Excellent + Good) of the bowel cleansing quality by Aronchick Scale were 98.6% (

= 205) and 97.6% (

= 204) in the Quiklean

and Klean-Prep/Dulcolax

groups, respectively. Quiklean

demonstrated noninferiority over Klean-Prep/Dulcolax

in colon cleansing efficacy. Quicken showed better tolerability and acceptability in the overall experience (was rated as excellent; 24.0%

17.2%;

= 0.0016) and the taste of the study preparation (was rated as excellent, 23.1%

13.4%;

< 0.0001) than Klean-Prep/Dulcolax

. Safety profiles did not differ between the two groups. Our data indicate that Quiklean

is an adequate, well-tolerated bowel cleansing preparation compared with the standard comparator Klean-Prep/Dulcolax

.

Quiklean

is sodium phosphate tablets available on Taiwan's market for bowel preparation; it potentially offers patients an alternative to standard large-volume bowel preparation regimens and may, therefore, increase positive attitudes toward colonoscopies and participation rates.

Long-term Use of Bisacodyl in Pediatric Functional Constipation Refractory to Conventional Therapy

Silvana Bonilla, Samuel Nurko, Leonel RodriguezPMID: 32459741 DOI: 10.1097/MPG.0000000000002795

Abstract

Standard therapy for pediatric constipation includes osmotic laxatives with stimulant laxatives use only as rescue therapy. Limited information is available on regular and long-term use of bisacodyl in pediatric population despite its common use in adult and pediatric constipation.Retrospective review of patients with functional constipation refractory to conventional therapy (regular use of osmotic laxatives and intermittent use of stimulant laxatives only as a rescue therapy) referred to tertiary care children's hospital (January 2007-December 2014). Patients had a bowel movement (BM) frequency of ≤2 per week and were treated with bisacodyl regularly for longer than 4 weeks. Demographic variables, bisacodyl dose and treatment duration, number of BM/week before and after treatment, side effects, and length of follow-up were recorded. Response to therapy was successful when frequency of BM increased from baseline to ≥3 BM/wk.

A total of 164 patients were included, 52% girls, median age 9.45 years (0.9-21 years). Bisacodyl median dose was 5 mg/day, median duration of treatment was 14 months (1-77 months) with 90% of patients taking the medication for <36 months. Median number of BM/wk doubled after initiation of bisacodyl from 2 to 4 bm/w (P < 0.001). Approximately 57% of patients had successful response. At long-term follow-up 55% of patients were successfully weaned off bisacodyl (median time of 18 months). Side effects reported in 9% of patients.

Bisacodyl is effective and well tolerated in the long-term treatment of pediatric functional constipation refractory to conventional therapy. Most of patients with a favorable response were successfully weaned off the medication.

The Bowel CLEANsing National Initiative: A Low-Volume Same-Day Polyethylene Glycol (PEG) Preparation vs Low-Volume Split-Dose PEG With Bisacodyl or High-Volume Split-Dose PEG Preparations-A Randomized Controlled Trial

Alan N Barkun, Myriam Martel, Ian L Epstein, Pierre Hallé, Robert J Hilsden, Paul D James, Alaa Rostom, Michael Sey, Harminder Singh, Richard Sultanian, Jennifer J Telford, Daniel von RentelnPMID: 32740079 DOI: 10.14309/ajg.0000000000000760

Abstract

Bowel cleanliness has been shown to be superior with split-dose vs nonsplit preparations; we aimed to directly assess the poorly characterized comparative efficacies of split-dose vs same-day polyethylene glycol (PEG) regimens.In this study, one of a series of randomized trials performed across 10 Canadian endoscopy units, patients undergoing colonoscopies between 10:30 and 16:30 were allocated to PEG low-volume same-day (15 mg bisacodyl the day before, 2 L the morning of the procedure), low-volume split-dose (15 mg bisacodyl the day before, 1 L + 1 L), or high-volume split-dose (2 L + 2 L). Coprimary endpoints were adequate bowel cleansing based on the Boston Bowel Preparation Scale using in turn different threshold cutoffs.

Overall, 1,750 subjects were randomized equally across the 3 groups, with no differences in adequate bowel cleanliness rates (low-volume same-day, 90.5%; high-volume split-dose, 92.2%; P = 0.34; and low-volume split-dose, 87.9%; P = 0.17) for the Boston Bowel Preparation Scale ≥6 and 2 for each segment. Willingness to repeat the preparation was not significantly different between low-volume same-day (91.0%) and low-volume split-dose (92.5%; P = 0.40) but was greater than the high-volume split-dose (68.9%; P < 0.01). No significant differences were noted for withdrawal time, cecal intubation, or polyp detection rates.

In this large randomized trial of PEG regimens, low-volume same-day resulted in similar bowel cleanliness compared with high-volume or low-volume split-dosing. Willingness to repeat and tolerability were superior with low-volume same-day compared with high-volume split-dose and similar to low-volume split-dose.

Efficacy of 1-day vs. 2-day intestinal preparation using peg 3350 + Bisacodyl: A randomized clinical trial

G Blanco Rodríguez, I Arguello Calderón, L M Portillo Canizalez, J Penchyna Grub, G Teyssier Morales, S Trauernicht Mendieta, J N Zurita CruzPMID: 32250066 DOI:

Abstract

The objective was to compare the efficacy of 1-day intestinal preparation for colonoscopy using PEG 3350 (polyethylene glycol) (4 g/kg/day) + bisacodyl vs. 2-day intestinal preparation using PEG 3350 (2 g/kg/day) + bisacodyl in pediatric patients.A blind, randomized clinical trial was carried out with endoscopists who assessed colon cleansing. Patients aged 2-18 years old undergoing scheduled colonoscopy were included. They were randomized into 2 groups: 1-day preparation using PEG 3350 (4 g/kg/day) + bisacodyl, and 2-day preparation using PEG 3350 (2 g/kg/day) + bisacodyl. Endoscopic evaluation (Boston Scale) allowed the efficacy of both preparations to be assessed. Statistical analysis: T of Student for quantitative variables, and Chi square for qualitative variables.

72 patients with a mean age of 94 ± 49 months were included. No significant difference was found between groups regarding preparation difficulty and safety. Efficacy, assessed using the Boston Scale score and the proportion of excellent and good grades achieved, was higher in the 1-day group. Left colon score and total score were higher than in the 2-day group (left colon: 2.20 vs. 1.89, p=0.03; total score: 7.28 vs. 6.76, p=0.01) (left colon: 94.4% vs. 83.4%, p=0.034).

Efficacy in the quality of intestinal preparation for colonoscopy was higher in the 1-day group using PEG 3350 + oral bisacodyl than in the 2-day group.

Comparative Efficacy of Drugs for the Treatment of Chronic Constipation: Quantitative Information for Medication Guidelines

Yi Zhang, Fang Yin, Ling Xu, Yun-Fei Li, Jun-Chao Chen, Hong-Xia Liu, Qing-Shan Zheng, Lu-Jin LiPMID: 31904680 DOI: 10.1097/MCG.0000000000001303

Abstract

Quantitative information is scarce with regard to guidelines for currently prescribed medications for constipation. Furthermore, these guidelines do not reflect the differences in the number of bowel movements caused by each drug.In this study, we used a model-based meta-analysis to quantitatively estimate the deviations from the baseline number of spontaneous bowel movements (SBMs) and complete spontaneous bowel movements (CSBMs) associated with pharmacotherapy for chronic constipation to bridge the knowledge gap in the guidelines for current medications.

A comprehensive survey was conducted using literature databases. In this study, we also included randomized placebo-controlled trials on chronic constipation. Pharmacodynamic models were established to describe the time course of the numbers of SBMs and CSBMs produced by each drug.

Data from 20 studies (comprising 9998 participants and 8 drugs) were used to build this model. The results showed that bisacodyl had the greatest effect on increasing the frequency of bowel movements, whereas plecanatide yielded the lowest increase in the number of SBMs and CSBMs. After eliminating the placebo effect, the maximal increase in bowel movement frequency associated with bisacodyl was 6.8 for SBMs (95% confidence interval: 6.1-7.6) and 4.7 for CSBMs (95% confidence interval: 4.3-5.1) per week. These numbers are ∼4 times higher than the number of bowel movements produced by plecanatide. The change in the frequency of SBMs and CSBMs for other drugs, such as sodium picosulfate, velusetrag, linaclotide, elobixibat, lubiprostone, and prucalopride, was similar. The highest increases in the frequency of SBM and CSBM were 2.5 to 4 and 1 to 2.1 per week, respectively. Bisacodyl had the most noticeable loss of efficacy between week 1 and week 4; it reduced the frequencies of SBMs and CSBMs by 2.3 and 2.2, respectively. By contrast, the changes in the frequencies of SBMs and CSBMs were not as great with other drugs.

The data provided in this study may be a valuable supplement to the medication guidelines for the treatment of chronic constipation.

Efficacy and Safety of Over-the-Counter Therapies for Chronic Constipation: An Updated Systematic Review

Satish S C Rao, Darren M BrennerPMID: 33767108 DOI: 10.14309/ajg.0000000000001222

Abstract

Constipation is commonly treated with over-the-counter (OTC) products whose efficacy and safety remain unclear. We performed a systematic review of OTC therapies for chronic constipation and provide evidence-based recommendations.We searched PubMed and Embase for randomized controlled trials of ≥4-week duration that evaluated OTC preparations between 2004 and 2020. Studies were scored using the US Preventive Services Task Force criteria (0-5 scale) including randomization, blinding, and withdrawals. The strengths of evidence were adjudicated within each therapeutic category, and recommendations were graded (A, B, C, D, and I) based on the level of evidence (level I, good; II, fair; or III, poor).

Of 1,297 studies identified, 41 met the inclusion criteria. There was good evidence (grade A recommendation) for the use of the osmotic laxative polyethylene glycol (PEG) and the stimulant senna; moderate evidence (grade B) for psyllium, SupraFiber, magnesium salts, stimulants (bisacodyl and sodium picosulfate), fruit-based laxatives (kiwi, mango, prunes, and ficus), and yogurt with galacto-oligosaccharide/prunes/linseed oil; and insufficient evidence (grade I) for polydextrose, inulin, and fructo-oligosaccharide. Diarrhea, nausea, bloating, and abdominal pain were common adverse events, but no serious adverse events were reported.

The spectrum of OTC products has increased and quality of evidence has improved, but methodological issues including variability in study design, primary outcome measures, trial duration, and small sample sizes remain. We found good evidence to recommend polyethylene glycol or senna as first-line laxatives and moderate evidence supporting fiber supplements, fruits, stimulant laxatives, and magnesium-based products. For others, further validation with more rigorously designed studies is warranted.

Chronic Constipation in the United States: Results From a Population-Based Survey Assessing Healthcare Seeking and Use of Pharmacotherapy

Sun Jung Oh, Garth Fuller, Devin Patel, Carine Khalil, William Spalding, Arpita Nag, Brennan M R Spiegel, Christopher V AlmarioPMID: 32324606 DOI: 10.14309/ajg.0000000000000614

Abstract

Chronic idiopathic constipation (CIC) is characterized by unsatisfactory defecation and difficult or infrequent stools. CIC affects 9%-20% of adults in the United States, and although prevalent, gaps in knowledge remain regarding CIC healthcare seeking and medication use in the community. We recruited a population-based sample to determine the prevalence and predictors of (i) individuals having discussed their constipation symptoms with a healthcare provider and (ii) the use of constipation therapies.We recruited a representative sample of Americans aged 18 years or older who had experienced constipation. Those who met the Rome IV criteria for irritable bowel syndrome and opioid-induced constipation were excluded. The survey included questions on constipation severity, healthcare seeking, and the use of constipation medications. We used multivariable regression methods to adjust for confounders.

Overall, 4,702 participants had experienced constipation (24.0% met the Rome IV CIC criteria). Among all respondents with previous constipation, 37.6% discussed their symptoms with a clinician (primary care provider 87.6%, gastroenterologist 26.0%, and urgent care/emergency room physician 7.7%). Age, sex, race/ethnicity, marital status, employment status, having a source of usual care, insurance status, comorbidities, locus of control, and constipation severity were associated with seeking care (P < 0.05). Overall, 47.8% of respondents were taking medication to manage their constipation: over-the-counter medication(s) only, 93.5%; prescription medication(s) only, 1.3%; and both over-the-counter medication(s) and prescription medication(s), 5.2%.

We found that 3 of 5 Americans with constipation have never discussed their symptoms with a healthcare provider. Furthermore, the use of prescription medications for managing constipation symptoms is low because individuals mainly rely on over-the-counter therapies.

A Randomized Trial Comparing the Bowel Cleansing Efficacy of Sodium Picosulfate/Magnesium Citrate and Polyethylene Glycol/Bisacodyl (The Bowklean Study)

Shih-Ya Hung, Hong-Chang Chen, William Tzu-Liang ChenPMID: 32221332 DOI: 10.1038/s41598-020-62120-w

Abstract

Bowel cleansing is essential for a successful colonoscopy, but the ideal clearing agent and the volume have yet to be determined. A small-volume cleanser is important for patient compliance. This study aimed to compare the bowel cleansing efficacy, safety, tolerability, and acceptability of a 300-mL small-volume sodium picosulfate/magnesium citrate (PSMC) preparation-Bowklean with one 2-L polyethylene glycol (PEG)/bisacodyl-Klean-Prep/Dulcolax preparation under identical dietary recommendations. This multicenter, randomized, parallel-group, pre-specified noninferiority study enrolled 631 outpatients scheduled to undergo colonoscopy (Bowklean = 316 and Klean-Prep/Dulcolax = 315). After bowel preparation, an independent evaluator blinded to the subject's treatment allocation rated the quality of the colon cleansing. Efficacy was evaluated using the Aronchick Scale and Ottawa Bowel Preparation Scale (OPBS). Safety was assessed by monitoring adverse events. Tolerability and acceptability were measured via a patient questionnaire. Bowklean was non-interior to Klean-Prep/Dulcolax in overall colon cleansing but was associated with significantly better preparation quality. Notably, Bowklean was associated with significantly greater tolerability and acceptability of bowel preparations than Klean-Prep/Dulcolax. Safety profiles did not differ significantly between the groups. Our data indicate that Bowklean is a more effective and better-tolerated bowel cleansing preparation before colonoscopy than Klean-Prep/Dulcolax. Bowklean may therefore increase positive attitudes toward colonoscopies and participation rates.Characterization of the colonic response to bisacodyl in children with treatment-refractory constipation

Paul T Heitmann, Lukasz Wiklendt, Nikhil Thapar, Osvaldo Borrelli, Carlo Di Lorenzo, Desalegn T Yacob, Desiree F Baaleman, Mana H Vriesman, Samuel Nurko, Khalil El-Chammas, Ajay Kaul, Marc A Benninga, Ilan J N Koppen, David A Wattchow, Simon J H Brookes, Phil G DinningPMID: 32281199 DOI: 10.1111/nmo.13851

Abstract

Colonic manometry with intraluminal bisacodyl infusion can be used to assess colonic neuromuscular function in children with treatment-refractory constipation. If bisacodyl does not induce high-amplitude propagating contractions (HAPCs), this can be an indication for surgical intervention. A detailed characterization of the colonic response to intraluminal bisacodyl in children with constipation may help to inform clinical interpretation of colonic manometry studies.Studies were performed in five pediatric hospitals. Analysis included identification of HAPCs, reporting HAPCs characteristics, and an area under the curve (AUC) analysis. Comparisons were performed between hospitals, catheter type, placement techniques, and site of bisacodyl infusion.

One hundred and sixty-five children were included (median age 10, range 1-17 years; n = 96 girls). One thousand eight hundred and ninety-three HAPCs were identified in 154 children (12.3 ± 8.8 HAPCs per child, 0.32 ± 0.21 HAPCs per min; amplitude 113.6 ± 31.5 mm Hg; velocity 8.6 ± 3.8 mm/s, propagation length 368 ± 175 mm). The mean time to first HAPC following bisacodyl was 553 ± 669 s. Prior to the first HAPC, there was no change in AUC when comparing pre- vs post-bisacodyl (Z = -0.53, P = .60). The majority of HAPCs terminated in a synchronous pressurization in the rectosigmoid. Defecation was associated with HAPCs (χ

(1)=7.04, P < .01). Site of bisacodyl administration, catheter type, and hospital location did not alter the response.

Intraluminal bisacodyl induced HAPCs in 93% of children with treatment-refractory constipation. The bisacodyl response is characterized by ≥1 HAPC within 12 minutes of infusion. The majority of HAPCs terminate in a synchronous pressurization in the rectosigmoid. Optimal clinical management based upon colonic manometry findings is yet to be determined.